![molecular formula C9H5IN4S B604331 6-(4-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1071415-66-1](/img/structure/B604331.png)

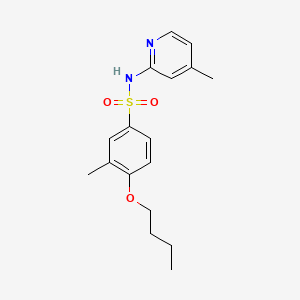

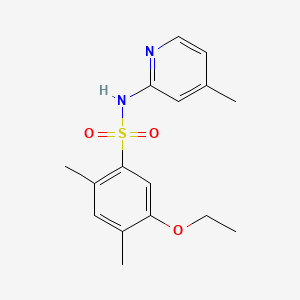

6-(4-Iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit a wide range of bioactivities, including anticancer , antimicrobial , and anticonvulsant activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of acetylphenoxy)acetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols . The reaction is typically carried out in refluxing ethanol in the presence of a catalytic amount of piperidine .Molecular Structure Analysis

The molecular structure of “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involving “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” and similar compounds typically involve the formation of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) derivatives .Scientific Research Applications

Synthesis Techniques : A study by Saeed et al. (2016) highlights the synthesis of a series of new 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles using a phosphine-free, C-H arylative cross-coupling method (Saeed et al., 2016).

Antimicrobial Activity : Swamy et al. (2006) synthesized and characterized derivatives of 1,2,4-triazolo-1,3,4-thiadiazole for antimicrobial efficacy, showing significant inhibition against various strains compared to standard drugs (Swamy et al., 2006).

Antioxidant and Anticancer Properties : Sunil et al. (2010) investigated the in vitro antioxidant property of triazolo-thiadiazoles and explored their anticancer activity in hepatocellular carcinoma cell lines, demonstrating a dose-dependent cytotoxic effect (Sunil et al., 2010).

Development of Anticancer Drugs : A study by Chowrasia et al. (2017) evaluated fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles for anticancer activity against various cancerous cell lines, showing moderate to good antiproliferative potency (Chowrasia et al., 2017).

Anticonvulsant Activities : Research by Deng et al. (2012) on 6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives showed potent anticonvulsant activity in several models, suggesting an effect on the GABAergic system (Deng et al., 2012).

Antimicrobial and Molecular Docking Studies : Jilloju et al. (2021) described the synthesis of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their evaluation for antimicrobial activity and molecular docking interactions (Jilloju et al., 2021).

Synthesis of Potential Pesticides : Chaturvedi et al. (1988) synthesized triazolo thiadiazoles with fungicidal activities against A. niger and H. oryzae (Chaturvedi et al., 1988).

Microwave-assisted Synthesis as Anticancer Agents : Ramaprasad et al. (2014) conducted microwave-assisted synthesis of triazolothiadiazole analogs, showing promising anticancer activity in HT29 cell lines (Ramaprasad et al., 2014).

Future Directions

The future directions for research on “6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” and similar compounds could involve further exploration of their biological activities and mechanisms of action , as well as the development of new synthetic methods . Additionally, the design and synthesis of compounds with higher activities could be a promising direction .

Mechanism of Action

Target of Action

The primary target of 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is Shikimate dehydrogenase (Mt SD) . This enzyme plays a crucial role in the biosynthesis of the chorismate end product, making it a promising therapeutic target .

Mode of Action

The compound interacts with its target, Mt SD, by inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the biochemical processes it controls .

Biochemical Pathways

The inhibition of Mt SD affects the shikimate pathway , which is responsible for the biosynthesis of the chorismate end product . The disruption of this pathway leads to downstream effects that can impact various biological processes.

Result of Action

The inhibition of Mt SD by 6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can lead to significant molecular and cellular effects. For instance, it has been associated with potent antitubercular activity .

Properties

IUPAC Name |

6-(4-iodophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN4S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSHYWXYXKCDDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=NN=C3S2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

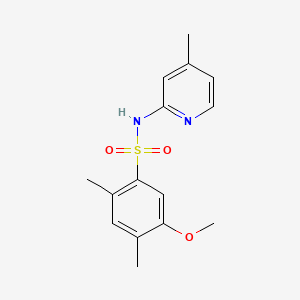

![2-{4-[(4-Bromo-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604254.png)

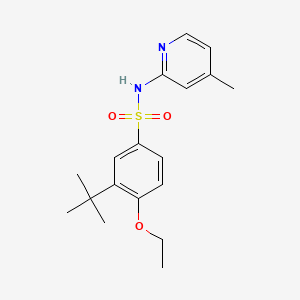

![2-{4-[(4-Butoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604256.png)

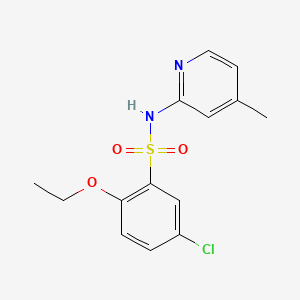

![2-{4-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604257.png)

![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)

amine](/img/structure/B604263.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)